molecular formula C12H8FNO2S B1304264 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene CAS No. 2438-85-9

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Cat. No.: B1304264
CAS No.: 2438-85-9
M. Wt: 249.26 g/mol
InChI Key: SORUMIWSFRGDCF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene typically involves the following steps:

Chemical Reactions Analysis

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene undergoes various chemical reactions, including:

The major products formed from these reactions include amino derivatives, substituted benzene derivatives, and oxidized sulfur compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound's structure suggests potential bioactivity, particularly as an anti-inflammatory and analgesic agent. Research indicates that derivatives of similar compounds exhibit significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process. For instance, studies have shown that benzimidazole derivatives related to this compound demonstrate notable anti-inflammatory effects and analgesic activity comparable to standard medications like diclofenac .

Case Studies

  • A study on substituted benzimidazole derivatives highlighted their effectiveness in reducing edema and pain in animal models, indicating that compounds with similar nitrophenyl and sulfanyl functionalities could exhibit analogous pharmacological properties .
  • Another investigation into the synthesis of 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole derivatives showed promising results in COX-2 inhibition, suggesting that modifications to the nitrophenyl group could enhance anti-inflammatory efficacy .

Organic Synthesis

Synthetic Intermediates
1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene can serve as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Reaction TypeDescription
Nucleophilic SubstitutionThe fluorine atom can be replaced by nucleophiles, leading to new derivatives.
Coupling ReactionsThe compound can participate in palladium-catalyzed coupling reactions to form biphenyl derivatives .

Examples of Synthesis
Recent methodologies have demonstrated the efficiency of using similar compounds in synthesizing biphenyl derivatives through reactions involving fluorinated phenyl boronic acids with aniline derivatives under catalytic conditions . This approach showcases the versatility of 1-fluoro compounds in organic synthesis.

Materials Science

Functional Materials
The incorporation of this compound into polymer matrices or coatings may enhance their thermal stability and chemical resistance. Fluorinated compounds are known for their low surface energy and excellent chemical inertness, making them suitable for applications in protective coatings and advanced materials.

Case Studies
Research has indicated that fluorinated polymers exhibit improved properties such as increased durability and resistance to harsh environmental conditions when modified with compounds like this compound. These enhancements are crucial for applications in electronics and automotive industries where material performance is paramount .

Mechanism of Action

The mechanism of action of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom and sulfanyl group can engage in various substitution and addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which confer distinct chemical and biological properties.

Biological Activity

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene, also known by its CAS number 2438-85-9, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fluorobenzene ring substituted with a nitrophenylsulfanyl group. This unique structure contributes to its biological properties and interactions with various biological targets.

This compound is believed to interact with several biological targets, including enzymes and receptors involved in critical biochemical pathways. The primary mechanisms of action include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways crucial for cellular function.
  • Receptor Modulation : It can modulate receptor activity, leading to altered signaling pathways in cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized in the following table:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)

The results indicated a dose-dependent response, with IC50 values ranging from 10 to 30 µM, highlighting its potential as a lead compound in cancer therapy .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study conducted in 2022 evaluated the antimicrobial efficacy of various derivatives of nitrophenyl compounds, including this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the nitrophenyl group could enhance antimicrobial potency .
  • Anticancer Screening : Research published in 2023 focused on the anticancer properties of sulfonamide derivatives similar to this compound. The study found that these compounds exhibited significant cytotoxicity against multiple cancer cell lines, supporting the hypothesis that structural modifications can lead to improved anticancer activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest:

  • Absorption : The compound is likely well absorbed due to its lipophilic nature.
  • Metabolism : It undergoes hepatic metabolism, primarily through oxidation and conjugation pathways.
  • Excretion : Predominantly excreted via urine.

Toxicological assessments indicate low toxicity at therapeutic doses, making it a promising candidate for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-fluoro-4-[(4-nitrophenyl)sulfanyl]benzene, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic aromatic substitution : React 4-fluoroaniline with 4-nitrobenzenesulfenyl chloride (e.g., 2-Nitrobenzenesulfenyl chloride, CAS 7669-54-7) in anhydrous dichloromethane under inert atmosphere. Use triethylamine as a base to neutralize HCl byproducts .
  • Thiol coupling : Employ Ullmann-type coupling between 4-fluoroiodobenzene and 4-nitrothiophenol using a copper(I) catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) in DMF at 80–100°C .
    • Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3). Purify via column chromatography, and confirm yield using HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • 1H/13C NMR : Look for distinct aromatic signals:

  • Fluorine-induced deshielding: A singlet near δ 7.2–7.5 ppm (fluorobenzene protons) and split signals for the sulfanyl-linked nitrobenzene (δ 7.8–8.3 ppm) .
  • 19F NMR: A peak near δ -110 ppm (para-fluorine) .
    • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 294.03 (C12H8FNO2S+). High-resolution MS (HRMS) confirms molecular formula .
    • FT-IR : Key peaks include ν(S–C) at ~680 cm⁻¹, ν(NO2) at 1520/1340 cm⁻¹, and ν(C–F) at 1220 cm⁻¹ .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Purity Analysis : Use HPLC (reverse-phase C18 column, UV detection at 254 nm). Compare retention time with a reference standard .
  • Stability Testing : Store aliquots at -20°C (dry), 4°C (solution in DMSO), and room temperature. Monitor degradation via NMR over 30 days. Degradation products (e.g., sulfoxide derivatives) appear as new peaks in HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfanyl group in cross-coupling reactions?

  • Nucleophilic Reactivity : The sulfur atom in the sulfanyl group acts as a soft nucleophile. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), oxidative addition of aryl halides forms Pd(II) intermediates, followed by transmetalation with boronic acids .
  • Computational Support : DFT calculations (B3LYP/6-311+G(d,p)) reveal electron density localization on sulfur, facilitating bond cleavage. Compare HOMO-LUMO gaps of the sulfanyl group with other thioethers .

Q. How do structural modifications (e.g., nitro group reduction) alter the compound’s electronic properties for materials science applications?

  • Reduction Studies : Catalytic hydrogenation (H2/Pd-C in ethanol) reduces the nitro group to an amine, forming 1-fluoro-4-[(4-aminophenyl)sulfanyl]benzene. UV-Vis spectroscopy shows a redshift (λmax from 320 nm to 400 nm) due to increased conjugation .
  • Electrochemical Analysis : Cyclic voltammetry in acetonitrile reveals redox activity at -0.8 V (nitro reduction) and +1.2 V (sulfanyl oxidation). Compare with analogues lacking the fluorine substituent .

Q. What contradictions exist in reported crystallographic data, and how can they be resolved?

  • Discrepancies : Some studies report planar sulfanyl-bridged benzene rings, while others note dihedral angles >10° due to steric hindrance from nitro groups .
  • Resolution : Perform single-crystal X-ray diffraction (SCXRD) with synchrotron radiation. Refine structures using SHELX and compare with Cambridge Structural Database entries. For non-crystalline samples, use powder XRD paired with Rietveld refinement .

Q. What computational methods best predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 (CYP3A4). The nitro group forms hydrogen bonds with Arg-212, while fluorine enhances hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD plots and binding free energy (MM-PBSA) .

Q. Methodological Considerations

  • Data Contradiction Analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For conflicting melting points (e.g., 178–183°C vs. 105–112°C in nitrobenzenesulfonamides ), confirm identity via elemental analysis and DSC.
  • Safety Protocols : Handle nitro-containing compounds in a fume hood; monitor for exothermic decomposition during synthesis .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfanyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORUMIWSFRGDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382421
Record name 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2438-85-9
Record name 1-Fluoro-4-[(4-nitrophenyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2438-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-fluorobenzenethiol (9.86 g, 77 mmol), 1-chloro-4-nitrobenzene (12.72 g, 81 mmol) and potassium carbonate (21.25 g, 154 mmol) in acetonitrile (300 mL) is stirred at room temperature under inert atmosphere for 48 h. The mixture is diluted with water (750 mL) and the aqueous phase is extracted with dichloromethane (2×500 mL). The combined organic layers are dried over sodium sulphate, filtered and concentrated under reduced pressure. The desired product is isolated in the presence of some impurities as a yellow solid (19.4 g, 78 mmol) (HPLC-MS Method 2: retention time: 2.132 min, m/z no mass signal).
Quantity
9.86 g
Type
reactant
Reaction Step One
Quantity
12.72 g
Type
reactant
Reaction Step One
Quantity
21.25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step Two

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